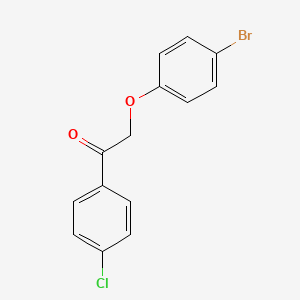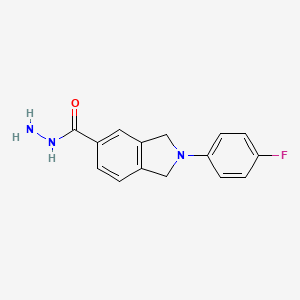
N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea, commonly known as CPI-1205, is a small molecule inhibitor that targets the enzyme bromodomain and extraterminal domain (BET) proteins. These proteins play a crucial role in gene expression and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CPI-1205 has emerged as a promising therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. CPI-1205 inhibits this compound proteins by binding to the bromodomain, thereby preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPI-1205 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, thereby preventing metastasis. In addition, CPI-1205 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
CPI-1205 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also demonstrated high selectivity for N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea proteins, minimizing off-target effects. However, CPI-1205 has limitations, including its poor solubility and bioavailability, which may affect its efficacy in vivo.
Future Directions
Several future directions for the development of CPI-1205 have been proposed. These include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapeutic agents. Further studies are also needed to elucidate the mechanism of action of CPI-1205 and its potential applications in other diseases.
Synthesis Methods
The synthesis of CPI-1205 involves the reaction of N-cyclohexylisocyanate with 5-iodo-2-pyridinylamine in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea as a white solid with a melting point of 193-195°C.
Scientific Research Applications
CPI-1205 has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in various cancer models, including prostate cancer, acute myeloid leukemia, and multiple myeloma. CPI-1205 has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting N-cyclohexyl-N'-(5-iodo-2-pyridinyl)urea proteins.
properties
IUPAC Name |
1-cyclohexyl-3-(5-iodopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJYZLUWFZGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)


![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)